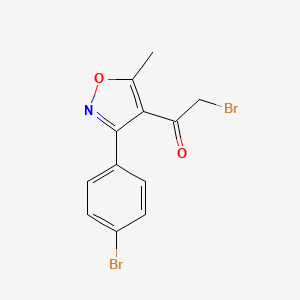
2-(4-Iodophenyl)-5-methyl-1,3,4-oxadiazole
概要
説明
2-(4-Iodophenyl)-5-methyl-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The presence of the iodophenyl group in its structure makes it a valuable intermediate in organic synthesis and a potential candidate for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-iodobenzoic acid hydrazide with acetic anhydride, which leads to the formation of the oxadiazole ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as acetic acid or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(4-Iodophenyl)-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions such as Suzuki and Sonogashira couplings to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the oxadiazole ring.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in coupling reactions.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, which can be further functionalized for specific applications.
科学的研究の応用
2-(4-Iodophenyl)-5-methyl-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials for electronic devices.
Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.
Biological Studies: The compound is used in biochemical assays to study enzyme activities and cellular processes.
作用機序
The mechanism of action of 2-(4-Iodophenyl)-5-methyl-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of biological pathways. The presence of the iodophenyl group can enhance the compound’s binding affinity to its target, thereby increasing its potency.
類似化合物との比較
Similar Compounds
- 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole
- 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole
- 2-(4-Fluorophenyl)-5-methyl-1,3,4-oxadiazole
Uniqueness
2-(4-Iodophenyl)-5-methyl-1,3,4-oxadiazole is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogenated derivatives may not undergo. The iodine atom also enhances the compound’s reactivity and can be used as a handle for further functionalization.
特性
分子式 |
C9H7IN2O |
|---|---|
分子量 |
286.07 g/mol |
IUPAC名 |
2-(4-iodophenyl)-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H7IN2O/c1-6-11-12-9(13-6)7-2-4-8(10)5-3-7/h2-5H,1H3 |
InChIキー |
JVESMAXHJNNUAI-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)I |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














